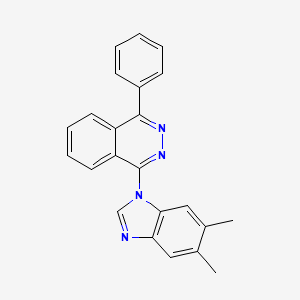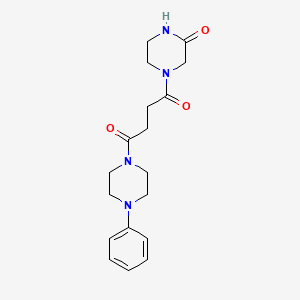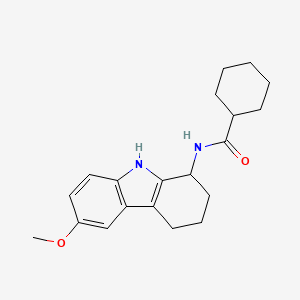![molecular formula C17H15N3O4S B12156880 1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B12156880.png)
1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave irradiation can significantly reduce reaction times, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfoxide
Uniqueness
What sets 1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15N3O4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C17H15N3O4S/c1-3-20-13-7-8-14(11-5-4-6-12(16(11)13)17(20)21)25(22,23)19-15-9-10(2)24-18-15/h4-9H,3H2,1-2H3,(H,18,19) |
InChI Key |
UFLWYPIEKIUVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NOC(=C4)C)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12156798.png)
![N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B12156811.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156824.png)
![4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12156825.png)
![methyl N-[4-({4-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B12156832.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12156858.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide](/img/structure/B12156859.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione](/img/structure/B12156864.png)
![5-(4-Butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156871.png)

![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156886.png)

